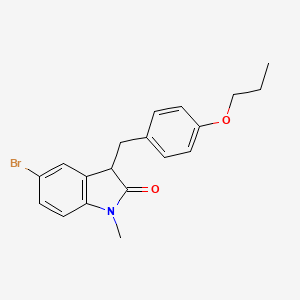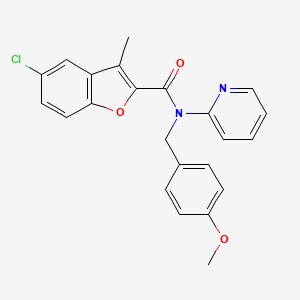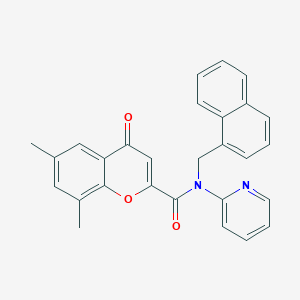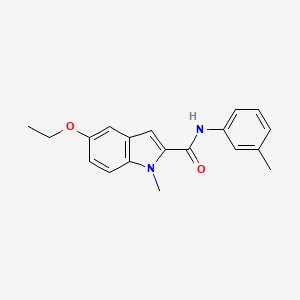![molecular formula C22H35N3O2 B11354332 2-(4-ethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B11354332.png)
2-(4-ethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethylphenoxy group, a piperazine ring, and a cyclohexylmethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:
Preparation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-ethylphenoxyacetic acid: This involves the reaction of 4-ethylphenol with chloroacetic acid in the presence of a base.
Synthesis of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}amine: This can be prepared by reacting 4-methylpiperazine with cyclohexylmethyl chloride.
Final Coupling Reaction: The final step involves the coupling of 4-ethylphenoxyacetic acid with N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
化学反应分析
Types of Reactions
2-(4-ethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 4-ethylphenoxyacetic acid.
Reduction: Formation of N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}amine.
Substitution: Formation of various substituted phenoxy derivatives.
科学研究应用
2-(4-ethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-ethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also interact with other cellular pathways, influencing various biological processes.
相似化合物的比较
Similar Compounds
2-(4-methylpiperazin-1-yl)ethan-1-amine: Shares the piperazine ring structure.
4-ethylphenoxyacetic acid: Contains the ethylphenoxy group.
N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}amine: Contains the cyclohexylmethyl group.
Uniqueness
2-(4-ethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C22H35N3O2 |
|---|---|
分子量 |
373.5 g/mol |
IUPAC 名称 |
2-(4-ethylphenoxy)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]acetamide |
InChI |
InChI=1S/C22H35N3O2/c1-3-19-7-9-20(10-8-19)27-17-21(26)23-18-22(11-5-4-6-12-22)25-15-13-24(2)14-16-25/h7-10H,3-6,11-18H2,1-2H3,(H,23,26) |
InChI 键 |
YGILDSRXIWCPNM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC2(CCCCC2)N3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(1-phenylethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11354256.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide](/img/structure/B11354279.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide](/img/structure/B11354290.png)
![3-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B11354294.png)
![2-(ethylsulfanyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11354297.png)

![1-butyl-4-{1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11354316.png)

![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B11354320.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11354331.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11354334.png)
![5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11354339.png)
